molecular formula C8H7FN2O B1448823 (E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one CAS No. 1432793-64-0

(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one

Cat. No. B1448823
M. Wt: 166.15 g/mol
InChI Key: VKMOPTOXALINFF-NSCUHMNNSA-N
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Description

“(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one” is a chemical compound with the molecular formula C8H7FN2O and a molecular weight of 166.15 g/mol . It’s available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a but-3-en-2-one group .

Scientific Research Applications

Synthesis and Development of Antifungal Agents

  • Voriconazole Synthesis : The compound (E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one is involved in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. This synthesis process involves diastereocontrol and metalation reactions, highlighting the compound's utility in developing antifungal medications (Butters et al., 2001).

Kinase Inhibitor Development

  • Potential Kinase Inhibitors : This compound forms part of the structure in the development of novel 2,4-disubstituted-5-fluoropyrimidines, which show promise as kinase inhibitors. This application is particularly relevant in the context of anticancer agents, where kinase inhibition is a key therapeutic strategy (Wada et al., 2012).

Nucleic Acid Metabolism

  • Impact on Nucleic Acid Metabolism : Research dating back to the 1960s indicates that fluoropyrimidines, including compounds like (E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one, affect the metabolism of nucleic acids. This includes potential incorporation into RNA and DNA, indicating a profound effect on cellular biology and pharmacological potential (Lerman et al., 1962).

Enzyme Inhibition

  • Role in Enzyme Inhibition : Studies have shown that derivatives of 5-fluoropyrimidin-2-one, closely related to (E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one, can act as inhibitors for enzymes like cytidine deaminase. This highlights the potential of such compounds in enzymatic regulation and drug development (Carlow et al., 1996).

Anticancer Applications

  • Clinical Trials in Cancer : The compound's derivatives are used in clinical trials for anticancer treatments, particularly in fluoropyrimidine-based chemotherapy. This points towards its relevance in oncological pharmacology and therapy development (Shinchi et al., 2007).

properties

IUPAC Name

(E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-6(12)2-3-8-10-4-7(9)5-11-8/h2-5H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMOPTOXALINFF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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